3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Description
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-propan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)12-7-10(14-9(12)13)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
PJFRHKUDSAFTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2(CCNCC2)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of N-Substituted Piperidone Derivatives
Step 1: Preparation of N-Substituted Piperidone Intermediate
- Starting from N-carbobenzyloxy- or N-benzyl-4-piperidone, the intermediate is treated with an alkali metal salt of a substituted carboxylic acid (e.g., lithium salt) in an inert atmosphere at low temperatures (-70°C to -75°C) for 5 minutes to 5 hours.
- This step introduces R2 and R3 substituents onto the piperidone ring, forming a protected hydroxypiperidine derivative (Compound B).
Step 2: Formation of the Heterocyclic Spiro Compound
- Compound B reacts with diphenylphosphoryl azide (DPPA) in a Curtius rearrangement modification, leading to the formation of acyl azide intermediates.
- Thermal rearrangement of the acyl azide to an isocyanate occurs, which then cyclizes to form the heterocyclic spiro compound (Compound C) with carbobenzyloxy or benzyl protecting groups.
Step 3: Ring Opening and Alkylation
- Compound C is treated with an alkali metal hydride (e.g., sodium hydride) at -10°C to 5°C for 5-20 minutes to generate a nucleophilic species.
- An alkyl halide, such as isopropyl chloride or bromide, dissolved in an inert solvent, is then added at 25°C to 45°C, facilitating nucleophilic ring opening and alkylation at the nitrogen or carbon centers.
Step 4: Introduction of the Isopropyl Group
- The alkylation step introduces the isopropyl group at the desired position, forming the core structure of 3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one.
Step 5: Deprotection and Finalization
- Deprotection of the carbobenzyloxy group (if used) is achieved via catalytic hydrogenation, yielding the free amine.
- Final purification involves extraction and chromatographic techniques to isolate the target compound.
Alternative Route via Ethyl (1-Benzyl-4-hydroxypiperidene-4-yl)acetate
Step 1: Synthesis of the Ester Intermediate
- Ethyl (1-benzyl-4-hydroxypiperidene-4-yl)acetate is prepared through esterification of the corresponding hydroxypiperidine derivative, followed by purification via recrystallization.
Step 2: Hydrazide Formation and Diazotization
- The ester reacts with hydrazine hydrate to form hydrazide derivatives, which are then diazotized with sodium nitrite in acidic conditions at 10°C, leading to the formation of the heterocyclic spiro compound (Compound 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one).
Step 3: Alkylation with Isopropyl Halide
- Similar to the previous route, alkali metal hydrides are used to generate nucleophiles, which then react with isopropyl halides under controlled temperature conditions to introduce the isopropyl group selectively.
Step 4: Final Purification
- The product undergoes purification through extraction, filtration, and chromatography to yield the desired compound.
Reaction Conditions and Parameters
| Step | Reagents | Temperature | Solvent | Time | Notes |
|---|---|---|---|---|---|
| 1 | N-carbobenzyloxy-4-piperidone + alkali metal salt | -70°C to -75°C | Inert solvent (e.g., THF) | 5 min to 5 hrs | Inert atmosphere |
| 2 | Diphenylphosphoryl azide | Room temp to 160°C | Toluene or benzene | Several hours | Curtius rearrangement |
| 3 | Alkali metal hydride + alkyl halide | -10°C to 45°C | THF or DMF | 5 min to 3 hrs | Solvent-free possible in ring opening |
| 4 | Hydrogenation | Room temp, H2 | Ethanol or methanol | Several hours | Deprotection step |
Summary of Key Intermediates and Reagents
Notes on Optimization and Variations
- The choice of protecting groups and reaction temperatures significantly influences yield and selectivity.
- Use of inert atmospheres (nitrogen or argon) prevents oxidation.
- Solvent-free conditions are sometimes employed during ring-opening reactions to enhance efficiency.
- Purification often involves chromatography and recrystallization to ensure high purity.
Concluding Remarks
The synthesis of this compound is a multi-step process that hinges on the strategic formation of the heterocyclic spiro core via Curtius rearrangement and subsequent alkylation. The described methodologies are adaptable, allowing for structural modifications to generate analogs with potential pharmacological activity. The detailed reaction conditions and intermediates are supported by patent literature and chemical synthesis protocols, providing a robust framework for laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets. One of the key targets is receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting the kinase activity of RIPK1, the compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one with key analogs, focusing on substituent effects, synthesis, and biological activity.
Substituent Variations and Physicochemical Properties
*Calculated based on C10H19N2O2.
†Structural extrapolation from analogs.
Key Observations:
- Solubility: Compounds with hydrophilic groups (e.g., 8-(4-aminophenethyl) ) exhibit better aqueous solubility, whereas halogenated analogs (e.g., GSK682753A ) are more lipophilic.
Q & A
Q. What are the common synthetic routes for 3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, and how are yields optimized?
The synthesis often involves intramolecular cyclization of precursors such as amino alcohols or carbamates. For example, spirocyclic structures can be formed via acid-catalyzed cyclization of 3-isopropyl-substituted intermediates, with yields improved by optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or DCM). Catalysts like p-toluenesulfonic acid (PTSA) may enhance ring closure efficiency .
Q. How is the structural integrity of this compound verified post-synthesis?
X-ray crystallography and dynamic NMR are critical. Single-crystal X-ray diffraction confirms the spirocyclic geometry and substituent positions, while NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves stereochemistry and detects conformational flexibility in solution .
Q. What analytical methods are used to assess purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ ~238–288 nm) is standard for purity assessment. Stability under varying pH and temperature is evaluated via accelerated degradation studies, monitored by mass spectrometry (MS) and infrared (IR) spectroscopy to track hydrolysis or oxidation .
Q. Which biological targets are associated with this spirocyclic scaffold?
The compound’s spirocyclic core may interact with adrenergic receptors or enzymes like cyclooxygenase (COX), as suggested by structural analogs showing anti-inflammatory and antimicrobial activity. In vitro binding assays (e.g., radioligand displacement) are used to identify targets .
Advanced Research Questions
Q. How do substituent variations (e.g., isopropyl vs. phenyl groups) impact biological activity?
Comparative SAR studies reveal that bulkier substituents like isopropyl enhance lipophilicity and receptor affinity. For instance, replacing phenyl with isopropyl in analogs increased COX-2 inhibition by ~30% in enzyme assays, likely due to improved hydrophobic interactions .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
Discrepancies often arise from divergent assay conditions. Meta-analyses of published data, coupled with standardized in vitro testing (e.g., fixed ATP concentrations in kinase assays), reduce variability. Molecular docking simulations further clarify substituent effects on binding .
Q. How are stereochemical challenges addressed during synthesis?
Chiral centers are controlled using enantioselective catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries. For example, (5S,8S)-configured analogs of related spirocycles were synthesized via asymmetric cyclization, confirmed by circular dichroism (CD) spectroscopy .
Q. What computational models predict the compound’s pharmacokinetic properties?
QSAR models and molecular dynamics simulations estimate logP (lipophilicity) and metabolic stability. For instance, simulations of CYP3A4 metabolism predict oxidation at the isopropyl group as a primary degradation pathway, guiding prodrug design .
Q. How do reaction conditions influence byproduct formation in large-scale synthesis?
High-temperature conditions (>120°C) favor dimerization side products. Process optimization studies show that maintaining pH <4 during cyclization and using flow chemistry reduces byproducts by ~50% .
Q. What in vivo/in vitro discrepancies are observed in pharmacological studies?
In vitro potency (e.g., IC₅₀ = 1.2 µM for COX-2) often exceeds in vivo efficacy due to poor bioavailability. Nanoformulation (e.g., liposomal encapsulation) improves plasma half-life from 2 to 8 hours in rodent models .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Spirocyclic Derivatives
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | ↑ Cyclization |
| Solvent Polarity | THF (ε = 7.5) | ↑ Solubility |
| Catalyst | PTSA (5 mol%) | ↑ Rate by 40% |
Q. Table 2: Comparative Bioactivity of Substituents
| Substituent | Target (IC₅₀, µM) | logP |
|---|---|---|
| Isopropyl | COX-2 (1.2) | 2.8 |
| Phenyl | COX-2 (1.7) | 3.1 |
| 4-Fluorophenyl | COX-2 (1.5) | 3.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
